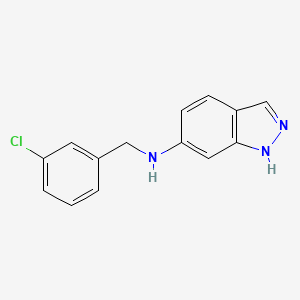
N-(3-chlorobenzyl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-1H-indazol-6-amine, also known as GSK-J4, is a chemical compound that has gained attention in scientific research due to its potential as an epigenetic modulator. GSK-J4 is a selective inhibitor of the histone demethylase enzyme JMJD3, which is involved in the removal of methyl groups from histones and plays a role in gene expression.
Mecanismo De Acción
N-(3-chlorobenzyl)-1H-indazol-6-amine works by inhibiting the demethylase activity of JMJD3, which is responsible for removing methyl groups from histones. Histone methylation is an epigenetic modification that can activate or repress gene expression, depending on the location and degree of methylation. By inhibiting JMJD3, N-(3-chlorobenzyl)-1H-indazol-6-amine can alter the methylation status of histones and thereby modulate gene expression. This mechanism of action has been shown to be selective for JMJD3, with little to no effect on other histone demethylases.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In immune cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to modulate cytokine production and alter immune response. In neural cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to promote neurite outgrowth and protect against neurodegeneration. These effects are likely due to the modulation of gene expression by N-(3-chlorobenzyl)-1H-indazol-6-amine through its inhibition of JMJD3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorobenzyl)-1H-indazol-6-amine is its selectivity for JMJD3, which allows for specific modulation of gene expression through histone methylation. Additionally, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to have low toxicity in vitro and in vivo, making it suitable for use in animal models. However, one limitation of N-(3-chlorobenzyl)-1H-indazol-6-amine is its relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, the exact mechanism of action of N-(3-chlorobenzyl)-1H-indazol-6-amine is not fully understood, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorobenzyl)-1H-indazol-6-amine. One area of interest is the development of more potent and selective inhibitors of JMJD3, which may have greater therapeutic potential. Additionally, the role of N-(3-chlorobenzyl)-1H-indazol-6-amine in epigenetic regulation of gene expression in different cell types and contexts warrants further investigation. Finally, the potential use of N-(3-chlorobenzyl)-1H-indazol-6-amine as a therapeutic agent for cancer and other diseases should be explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-(3-chlorobenzyl)-1H-indazol-6-amine involves a multi-step process starting with the reaction of 3-chlorobenzylamine with 2-chloroacetyl chloride to form N-(3-chlorobenzyl)-2-chloroacetamide. This intermediate is then reacted with 1H-indazole-6-amine and triethylamine to form the final product, N-(3-chlorobenzyl)-1H-indazol-6-amine. The synthesis method has been optimized to produce high yields of pure N-(3-chlorobenzyl)-1H-indazol-6-amine, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-1H-indazol-6-amine has been extensively studied in the field of epigenetics due to its ability to selectively inhibit JMJD3. Epigenetic modifications play a critical role in gene expression and have been implicated in a variety of diseases, including cancer. N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, N-(3-chlorobenzyl)-1H-indazol-6-amine has been studied in the context of inflammation, neurodegeneration, and immune response, demonstrating its broad applicability in scientific research.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-12-3-1-2-10(6-12)8-16-13-5-4-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHSLDUSKSTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B4978122.png)
![ethyl 4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4978127.png)

![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4978146.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B4978153.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4978154.png)
![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)
![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)

![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)